Hydrogen Bond Donor Capacity: The 5-Phenylamino Group Introduces a Unique Secondary Amine HBD Absent in All Three Direct Comparators
Ethyl 1-benzyl-5-(phenylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate possesses one hydrogen bond donor (the anilino –NH– group) . In contrast, the 5‑unsubstituted analog (CAS 23019‑62‑7) has zero HBDs , the 5‑amino analog (CAS 911010‑88‑3) has two HBDs (the primary –NH₂ group) , and the 5‑hydroxy analog (CAS 474878‑60‑9) has one HBD (the –OH group) . The 5‑phenylamino moiety thus provides a qualitatively distinct HBD pharmacophore—a secondary aromatic amine—compared to the primary aliphatic amine of the 5‑amino analog or the hydroxyl of the 5‑hydroxy analog, while being the only option that adds a donor absent in the unsubstituted baseline.
| Evidence Dimension | Hydrogen Bond Donor (HBD) count and chemical type |
|---|---|
| Target Compound Data | 1 HBD (secondary aromatic –NH–); Chemical type: anilino (Ph–NH–) |
| Comparator Or Baseline | (A) 5‑Unsubstituted analog (CAS 23019‑62‑7): 0 HBDs. (B) 5‑Amino analog (CAS 911010‑88‑3): 2 HBDs (primary –NH₂). (C) 5‑Hydroxy analog (CAS 474878‑60‑9): 1 HBD (hydroxyl –OH) |
| Quantified Difference | Target provides 1 HBD vs. 0 (unsubstituted), differs in chemical type vs. 5‑amino and 5‑hydroxy |
| Conditions | Structural analysis based on IUPAC name and chemical structure; property values sourced from vendor datasheets and ChemSrc database entries |
Why This Matters
HBD count and geometry directly influence target binding enthalpy, solubility, and permeability; selecting the wrong C5 analog changes the HBD pharmacophore, undermining SAR consistency in lead optimization programs.
